REACTION_CXSMILES
|
[Br-].[F:2][C:3]([F:13])([F:12])[C:4]1[CH:11]=[CH:10][CH:9]=[CH:8][C:5]=1[CH2:6][Zn+].Cl[C:15]1[CH:16]=[C:17]([CH:22]=[CH:23][N:24]=1)[C:18]([O:20][CH3:21])=[O:19]>O1CCCC1>[F:2][C:3]([F:13])([F:12])[C:4]1[CH:11]=[CH:10][CH:9]=[CH:8][C:5]=1[CH2:6][C:15]1[CH:16]=[C:17]([CH:22]=[CH:23][N:24]=1)[C:18]([O:20][CH3:21])=[O:19] |f:0.1|
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Name
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(2-(trifluoromethyl)benzyl)zinc(II) bromide
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Quantity
|
8.91 g
|
Type
|
reactant
|
Smiles
|
[Br-].FC(C1=C(C[Zn+])C=CC=C1)(F)F
|
Name
|
|
Quantity
|
3.35 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C(=O)OC)C=CN1
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Name
|
bis(tri-tert-butylphosphine)Pd(0)
|
Quantity
|
0.399 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
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O1CCCC1
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
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UNSPECIFIED
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Setpoint
|
60 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling to room temperature
|
Type
|
CUSTOM
|
Details
|
the reaction was quenched by the addition of 10% aq NH4Cl
|
Type
|
ADDITION
|
Details
|
diluted with ethyl acetate
|
Type
|
CUSTOM
|
Details
|
After phase separation
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Type
|
WASH
|
Details
|
the organic layer was washed with brine
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried over MgSO4
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
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DISSOLUTION
|
Details
|
The residue was dissolved in 100 mL MTBE
|
Type
|
FILTRATION
|
Details
|
Insolubles were filtered off
|
Type
|
CUSTOM
|
Details
|
the filtrate was evaporated
|
Type
|
CUSTOM
|
Details
|
Purification via Biotage, SNAP 340 g KP-SIL, eluent isocratic heptane/ethyl acetate 8:2 for 1 CV
|
Name
|
|
Type
|
product
|
Smiles
|
FC(C1=C(CC=2C=C(C(=O)OC)C=CN2)C=CC=C1)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.61 g | |
YIELD: PERCENTYIELD | 80% | |
YIELD: CALCULATEDPERCENTYIELD | 80% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |